Psammaplin A

Descripción general

Descripción

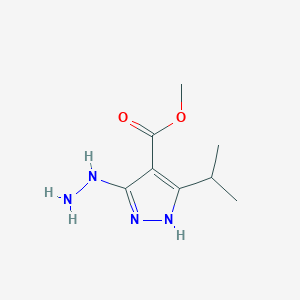

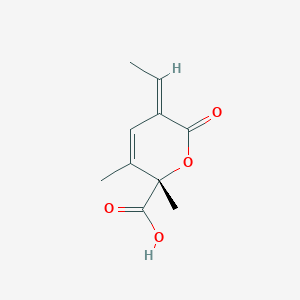

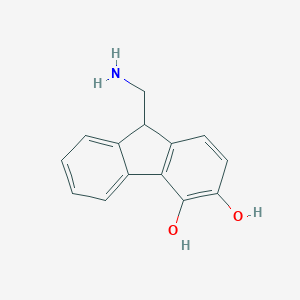

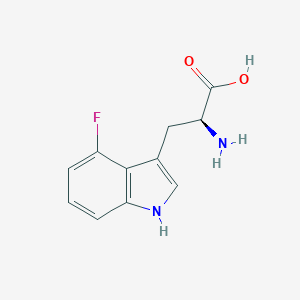

Psammaplin A es un compuesto natural derivado de esponjas marinas. Es un dímero de disulfuro simétrico derivado de bromotirosina conocido por su amplio espectro bioactivo, particularmente sus actividades antimicrobianas y antiproliferativas . This compound ha llamado la atención por sus potentes efectos inhibidores sobre las histona desacetilasas y las ADN metiltransferasas .

Aplicaciones Científicas De Investigación

Psammaplin A tiene una amplia gama de aplicaciones de investigación científica, incluidas:

Mecanismo De Acción

Psammaplin A ejerce sus efectos principalmente a través de la inhibición de las histona desacetilasas y las ADN metiltransferasas . Induce selectivamente la hiperacetilación de histonas, lo que lleva a la regulación positiva de los genes involucrados en el arresto del ciclo celular, la diferenciación y la apoptosis . La actividad del compuesto se mejora en condiciones reducidas dentro de las células, lo que sugiere que la reducción celular es crucial para sus efectos inhibidores .

Compuestos similares:

- Psammaplin B

- Psammaplin K

- Bisaprasin

Comparación: this compound es único debido a su estructura de dímero de disulfuro simétrico, que contribuye a su potente actividad inhibitoria . Si bien compuestos similares como Psammaplin B y Psammaplin K también exhiben efectos inhibidores sobre las histona desacetilasas, this compound destaca por su amplio espectro bioactivo y mayor potencia .

Safety and Hazards

Direcciones Futuras

New synthetic strategies towards psammaplin A were developed with the particular view to preparing diverse analogues for biological assessment . These routes utilize cheap and commercially available starting materials, and allowed access to this compound analogues not accessible via currently reported methods . Preliminary biological studies revealed these compounds to be the most potent non-peptidic inhibitors of the enzyme histone deacetylase 1 (HDAC1, class I) discovered so far . Interestingly, this compound and synthetic analogues show class I selectivity in vitro, an important feature for the design and synthesis of future isoform selective inhibitors .

Análisis Bioquímico

Biochemical Properties

Psammaplin A has shown potent inhibitory activity against class I histone deacetylases (HDACs) and DNA methyltransferases . It interacts with these enzymes, leading to changes in gene expression and cellular function . The compound’s cytotoxic properties are related to peroxisome proliferator-activated receptor γ (PPARγ) activation .

Cellular Effects

In cellular contexts, this compound has been shown to improve cell survival, recover glutathione (GSH) content, and reduce reactive oxygen species (ROS) release at nanomolar concentrations . It influences cell function by restoring mitochondrial membrane potential, blocking mitochondrial permeability transition pore opening, and reducing cyclophilin D expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It selectively induces hyperacetylation of histones in cells, leading to the upregulation of certain genes . It also activates PPARγ, enhancing the gene expression of antioxidant enzymes such as catalase, nuclear factor E2-related factor 2 (Nrf2), and glutathione peroxidase .

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of this compound in animal models, it is known that the compound is rapidly eliminated following intravenous injection .

Metabolic Pathways

It is known that the compound can influence metabolic processes through its interactions with enzymes and other biomolecules .

Transport and Distribution

This compound is known to be highly distributed to lung tissues, indicating potential for development as a lung cancer treatment agent . The specific transporters or binding proteins it interacts with are not currently known.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Psammaplin A típicamente implica la condensación de Knoevenagel de 4-hidroxibenzaldehído con acetoacetato de etilo usando ácido acético y piperidina . Esta reacción produce un éster α,β-insaturado, que experimenta transformaciones adicionales para formar this compound.

Métodos de producción industrial: Si bien los métodos específicos de producción industrial no están ampliamente documentados, la síntesis de this compound en un entorno de laboratorio proporciona una base para una posible expansión. El uso de materiales de partida disponibles comercialmente y rutas sintéticas eficientes facilita la producción de this compound y sus análogos .

Análisis De Reacciones Químicas

Tipos de reacciones: Psammaplin A experimenta varias reacciones químicas, incluidas:

Oxidación: this compound puede oxidarse para formar diferentes derivados.

Sustitución: this compound puede participar en reacciones de sustitución para formar análogos con enlaces disulfuro modificados.

Reactivos y condiciones comunes:

Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Agentes reductores como el borohidruro de sodio o el glutatión.

Sustitución: Se pueden usar varios nucleófilos para reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen diferentes derivados de this compound, que pueden exhibir diferentes grados de actividad biológica .

Propiedades

IUPAC Name |

3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyiminopropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24Br2N4O6S2/c23-15-9-13(1-3-19(15)29)11-17(27-33)21(31)25-5-7-35-36-8-6-26-22(32)18(28-34)12-14-2-4-20(30)16(24)10-14/h1-4,9-10,29-30,33-34H,5-8,11-12H2,(H,25,31)(H,26,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAFSGDNHVBIHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=NO)C(=O)NCCSSCCNC(=O)C(=NO)CC2=CC(=C(C=C2)O)Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Br2N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017658 | |

| Record name | Psammaplin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110659-91-1 | |

| Record name | Psammaplin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one](/img/structure/B9133.png)